5,5-Dimethoxy-pentylamine
Overview
Description
5,5-Dimethoxy-pentylamine, also known as 2-Amino-5,5-dimethoxypentane, is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol. This compound belongs to the class of amines, which are characterized by the presence of an amino group (NH2) attached to a carbon chain. The presence of two methoxy groups (OCH3) at the fifth carbon position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-pentylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of 5,5-dimethoxy-pentyl chloride with ammonia can yield this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxy-pentylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Scientific Research Applications
5,5-Dimethoxy-pentylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-pentylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The methoxy groups may also play a role in modulating the compound’s interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A naturally occurring compound with a similar amino group structure.
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychoactive compound with structural similarities.
2,5-Dimethoxyphenethylamine: Another compound with methoxy groups at similar positions
Uniqueness
5,5-Dimethoxy-pentylamine is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological interactions. This distinct structure allows it to serve as a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
5,5-dimethoxypentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXMRXYGMDDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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